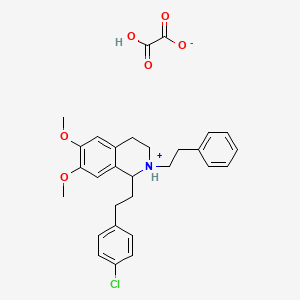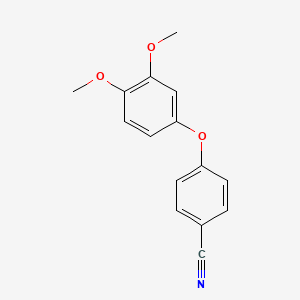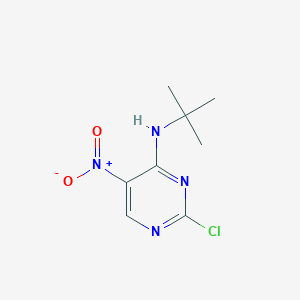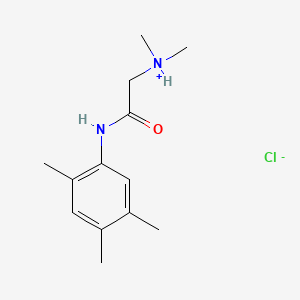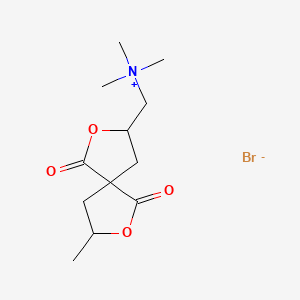
1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a 4-chloro-2-nitrophenyl group and a carbaldehyde group
Vorbereitungsmethoden
The synthesis of 1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Acylation: The nitroaniline is then acylated with an appropriate acylating agent to introduce the pyrrole ring.
Formylation: The final step involves formylation to introduce the carbaldehyde group at the 3-position of the pyrrole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-chloro-2-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with similar compounds such as:
4-chloro-2-nitrophenol: This compound shares the 4-chloro-2-nitrophenyl group but lacks the pyrrole and carbaldehyde functionalities.
2,5-dimethylpyrrole-3-carbaldehyde: This compound contains the pyrrole and carbaldehyde groups but lacks the 4-chloro-2-nitrophenyl substitution.
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3 |
InChI-Schlüssel |
YHMHCEHUJXEMTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



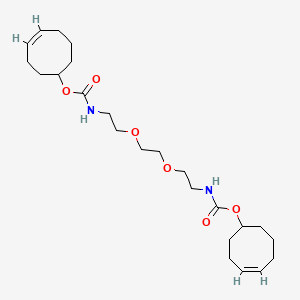

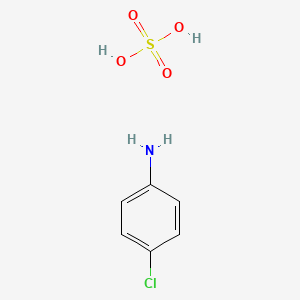
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
